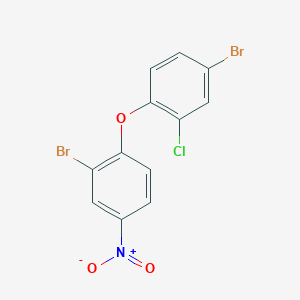![molecular formula C22H21ClN4O2S B2875169 N1-(2-chlorobenzyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899952-40-0](/img/structure/B2875169.png)
N1-(2-chlorobenzyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It could include the types of reactions used, the conditions under which the reactions were carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Aplicaciones Científicas De Investigación
Antibacterial Activities
The study of Schiff bases derived from aminophenazone has shown that compounds containing pyrazole rings can exhibit significant antibacterial properties. These compounds, characterized through spectroscopic and elemental analyses, were tested against various bacterial strains, demonstrating moderate to good activity. This suggests that our compound, which shares structural similarities with pyrazoles, could potentially be explored for antibacterial applications (Asiri & Khan, 2010).
Catalytic Applications
Research into metal complexes involving pyrazole derivatives has revealed their utility as catalysts in chemical reactions. For example, (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes were synthesized and shown to catalyze the transfer hydrogenation of ketones, a reaction of significant interest in organic synthesis. This points towards the potential of our compound to function in a catalytic capacity, possibly in similar or related reactions (Magubane et al., 2017).
Antitumor Agents
Compounds featuring pyrazole and thiophene moieties have been synthesized and evaluated for their antitumor activities. The study identifies several compounds with promising activities against hepatocellular carcinoma cell lines, suggesting that structurally related compounds, such as the one , might also hold potential in antitumor research (Gomha et al., 2016).
Molecular Docking and In Vitro Screening
Novel pyridine and fused pyridine derivatives have been synthesized and subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins. These compounds also exhibited antimicrobial and antioxidant activity, suggesting a similar potential for our subject compound in drug discovery and molecular interaction studies (Flefel et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-13-7-8-19(14(2)9-13)27-20(16-11-30-12-18(16)26-27)25-22(29)21(28)24-10-15-5-3-4-6-17(15)23/h3-9H,10-12H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCSHOXDOXWAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875087.png)
![{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine](/img/structure/B2875088.png)

![[4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone](/img/structure/B2875090.png)
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B2875091.png)


![N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2875099.png)

![5-Thia-2-Azaspiro[3.4]Octan-7-Ol](/img/structure/B2875102.png)


![(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2875107.png)
![Tert-butyl (3aR,7aS)-2-(2-chloropyrimidine-5-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2875108.png)